[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate

Medicinal Chemistry Building Block Procurement Cross-Coupling Selectivity

[5-Bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate (CAS 866018-25-9) is a heterobifunctional pyridazinone building block characterized by a single bromine atom at C-5, a morpholino substituent at C-4, and an acetoxymethyl-protected lactam nitrogen. With a molecular formula of C₁₁H₁₄BrN₃O₄ and a molecular weight of 332.15 g/mol, the compound is typically supplied at ≥95% purity for research and further manufacturing use only.

Molecular Formula C11H14BrN3O4
Molecular Weight 332.154
CAS No. 866018-25-9
Cat. No. B2440466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate
CAS866018-25-9
Molecular FormulaC11H14BrN3O4
Molecular Weight332.154
Structural Identifiers
SMILESCC(=O)OCN1C(=O)C(=C(C=N1)N2CCOCC2)Br
InChIInChI=1S/C11H14BrN3O4/c1-8(16)19-7-15-11(17)10(12)9(6-13-15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3
InChIKeyICKBKARYVKMFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[5-Bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate CAS 866018-25-9: Core Identity and Comparator Landscape for Informed Procurement


[5-Bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate (CAS 866018-25-9) is a heterobifunctional pyridazinone building block characterized by a single bromine atom at C-5, a morpholino substituent at C-4, and an acetoxymethyl-protected lactam nitrogen . With a molecular formula of C₁₁H₁₄BrN₃O₄ and a molecular weight of 332.15 g/mol, the compound is typically supplied at ≥95% purity for research and further manufacturing use only . Its structural signature—a monobromo, morpholino-substituted pyridazinone core bearing an N-acetoxymethyl protecting group—distinguishes it from the nearest commercially available analogs: the 4,5-dibromo variant lacking a morpholino group (CAS 231613-44-8) ; the morpholino-bearing but unprotected 4-bromo-5-(4-morpholinyl)-3(2H)-pyridazinone (CAS 5592-57-4) ; and the 4,5-dichloro analog (no morpholino) which presents fundamentally different halogen reactivity [1]. These structural distinctions carry measurable consequences for physicochemical properties, synthetic utility, storage requirements, and hazard classification that directly inform compound selection.

Why In-Class Pyridazinone Building Blocks Cannot Be Casually Substituted for CAS 866018-25-9


Substituting [5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate with a structurally related pyridazinone building block introduces cascading differences that extend beyond nominal structural similarity. The C-5 bromine atom on the target compound serves as a single, regiochemically unambiguous handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), whereas the 4,5-dibromo analog (CAS 231613-44-8) presents two electrophilic sites that require chemoselectivity control strategies . The morpholino group at C-4 contributes additional hydrogen-bond acceptor capacity (7 total H-acceptors vs. 5 for the dibromo analog) that alters both chromatographic behavior and solubility in polar media, directly impacting purification workflows . The acetoxymethyl protecting group on N-1 imparts a distinct LogP of 0.363, whereas the free NH analog (CAS 5592-57-4) has a LogP of 0.434 associated with different solubility and permeability characteristics [1]. Furthermore, the documented storage requirement of sealed, dry, 2–8°C for the target compound contrasts with the ambient storage specification for the dibromo analog (cool, dry place) , indicating differential thermal stability that affects long-term inventory management. These quantitative and operational differences mean that selecting the correct building block at the procurement stage is essential for synthetic reproducibility.

Quantitative Differentiation Evidence for [5-Bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate Against Closest Analogs


Structural Differentiation: Mono- vs. Di-Halogenation and the Morpholino Advantage

The target compound bears a single bromine at C-5 and a morpholino substituent at C-4 (molecular weight 332.15 g/mol, formula C₁₁H₁₄BrN₃O₄), whereas the nearest dibromo analog (CAS 231613-44-8) carries two bromine atoms at C-4 and C-5 with no morpholino group (molecular weight 325.94 g/mol, formula C₇H₆Br₂N₂O₃) . The monobromo substitution pattern of the target compound ensures a single, defined site for palladium-catalyzed cross-coupling, eliminating the chemoselectivity challenges inherent to the dihalogenated analog where sequential or selective coupling strategies must be employed [1]. The morpholino group at C-4 provides an additional tertiary amine functionality absent in both the dibromo (CAS 231613-44-8) and dichloro analogs, potentially enabling further derivatization via N-oxide formation or quaternization that is inaccessible to non-morpholino congeners.

Medicinal Chemistry Building Block Procurement Cross-Coupling Selectivity

Physicochemical Differentiation: Increased Topological Polar Surface Area and Hydrogen-Bond Acceptor Count

The target compound has a calculated topological polar surface area (TPSA) of 73.66 Ų and 7 hydrogen-bond acceptors, compared with the dibromo analog (CAS 231613-44-8) which has a TPSA of 61.19 Ų and only 5 hydrogen-bond acceptors . The morpholino oxygen and the additional ester carbonyl of the target compound contribute 2 extra H-bond acceptor sites and a TPSA increase of 12.47 Ų. This TPSA differential is consequential: in medicinal chemistry, a TPSA above 70 Ų is associated with improved aqueous solubility and reduced passive membrane permeability relative to compounds with TPSA below 60 Ų [1]. The target compound's LogP of 0.363 is intermediate between the dibromo analog (LogP 1.2889) and the morpholino-bearing free-NH analog CAS 5592-57-4 (LogP 0.434, PSA 58.22 Ų) [2], reflecting the balanced contribution of the acetoxymethyl ester and morpholino group to overall polarity.

ADME Prediction Chromatography Method Development Solubility Optimization

Synthetic Utility: Single Regiochemical Handle for Pd-Catalyzed Cross-Coupling versus Ambiguous Dihalogenated Substrates

The C-5 bromine of the target compound provides a single, unambiguous electrophilic site for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. In contrast, the 4,5-dibromo analog (CAS 231613-44-8) requires controlled conditions to achieve mono-coupling selectivity or a two-step sequential coupling strategy, introducing additional synthetic operations and attendant yield losses [1]. The morpholino group at C-4 is electronically deactivating via its inductive effect, which can modulate the reactivity of the C-5 bromide relative to a non-morpholino analog; this electronic tuning can be exploited to achieve milder coupling conditions or to suppress undesired side reactions [2]. The acetoxymethyl protecting group at N-1 can be selectively removed under mild basic conditions (e.g., K₂CO₃/MeOH) to reveal the free lactam NH for subsequent N-functionalization, a orthogonal deprotection step that is not available with the free-NH analog CAS 5592-57-4 [3].

Cross-Coupling Chemistry Suzuki Reaction Library Synthesis

Storage Stability Differentiation: Refrigerated (2–8°C) vs. Ambient Storage Specifications

The target compound is specified by ChemScene for storage under sealed, dry conditions at 2–8°C, indicating a requirement for refrigerated storage to maintain certified purity (≥98%) over the shelf life . In contrast, the 4,5-dibromo analog (CAS 231613-44-8) from AKSci is specified for long-term storage in a cool, dry place (ambient temperature), and the morpholino analog CAS 5592-57-4 is likewise stored at ambient temperature . This differential storage requirement suggests that the acetoxymethyl ester moiety in the target compound introduces thermal lability not present in the dibromo or free-NH morpholino analogs. The refrigerated storage requirement has direct operational implications for procurement: laboratories without validated cold-storage capacity for chemical inventory should anticipate more frequent quality control checks or order smaller, more frequent batches of the target compound [1].

Compound Management Long-Term Storage Inventory Stability

Hazard Profile Differentiation: Fully Classified GHS Hazard vs. Partially Classified Analogs

The target compound carries a fully specified GHS hazard classification: GHS07 (Warning), with Hazard Statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), accompanied by the corresponding Precautionary Statements (P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501) . In contrast, the morpholino analog CAS 5592-57-4 and the dibromo analog CAS 231613-44-8 are frequently listed by vendors with minimal or no GHS hazard data, leaving end-users responsible for hazard assessment . The comprehensive GHS documentation for the target compound reduces the burden of workplace hazard evaluation, facilitates faster institutional chemical safety committee approval, and simplifies shipping classification for international procurement [1].

Chemical Safety GHS Classification EH&S Compliance

Optimal Procurement and Application Scenarios for CAS 866018-25-9 Based on Differentiated Evidence


Medicinal Chemistry Library Synthesis Requiring Single-Point Diversification via Suzuki Coupling

In parallel synthesis workflows where a pyridazinone scaffold is diversified at a single position, the target compound's monobromo substitution pattern eliminates the need for chemoselectivity optimization that would be required with the 4,5-dibromo analog (CAS 231613-44-8). The combination of a single C-5 bromide for Suzuki coupling and an orthogonal acetoxymethyl protecting group at N-1 (removable under mild basic conditions without affecting the morpholino group) enables a sequential diversification strategy: C-5 arylation followed by N-1 deprotection and N-functionalization. The higher TPSA of 73.66 Ų and lower LogP of 0.363 relative to the dibromo analog (TPSA 61.19 Ų, LogP 1.2889) predict that coupled products will elute earlier on reversed-phase HPLC, facilitating automated mass-directed purification .

ADME Property Optimization Through Morpholino-Containing Fragment Incorporation

For projects targeting improved aqueous solubility and reduced logD, the morpholino substituent at C-4 of the target compound provides a tertiary amine that can be protonated at physiological pH, contributing to solubility enhancement beyond what the non-morpholino dibromo or dichloro analogs can achieve. The TPSA of 73.66 Ų exceeds the widely cited threshold of 60–70 Ų for favorable oral absorption, while the 7 hydrogen-bond acceptor count suggests enhanced solvation in aqueous media. Fragment-based drug discovery teams should prefer this building block over CAS 231613-44-8 when central nervous system penetration is not required and when solubility-limited absorption is a project risk, as the morpholino group is a recognized structural alert for reduced passive blood-brain barrier permeability [1].

Multi-Step Synthesis Campaigns Benefiting from Orthogonal Protecting Group Strategy

The acetoxymethyl group at N-1 of the target compound serves as a base-labile protecting group that is orthogonal to the C-5 bromide. This enables a synthetic sequence where the bromide is first elaborated via cross-coupling, followed by selective deprotection under conditions (K₂CO₃/MeOH, rt) that preserve the newly installed C-5 substituent and the C-4 morpholino group. This orthogonal strategy is not available with CAS 5592-57-4 (free NH at N-2, no protecting group), where any N-functionalization must compete with or be performed prior to C-4 bromide elaboration, constraining synthetic route design [2].

Regulated Laboratory Environments Requiring Complete GHS Hazard Documentation

Institutional chemical hygiene plans and safety committees increasingly require complete GHS hazard classification as a prerequisite for compound registration and use authorization. The target compound's fully documented hazard profile (GHS07: H302-H315-H319-H335 with full precautionary statements) satisfies this requirement out-of-the-box, whereas the dibromo analog CAS 231613-44-8 and the morpholino analog CAS 5592-57-4 frequently lack vendor-supplied GHS data, necessitating additional hazard assessment by the end-user. For procurement in pharmaceutical, biotechnology, and CRO settings where chemical safety documentation is audited, the target compound reduces EH&S compliance burden and accelerates compound onboarding timelines .

Quote Request

Request a Quote for [5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.